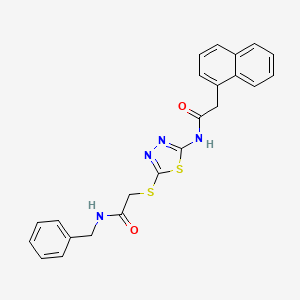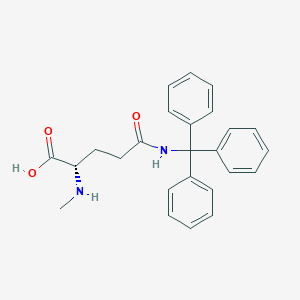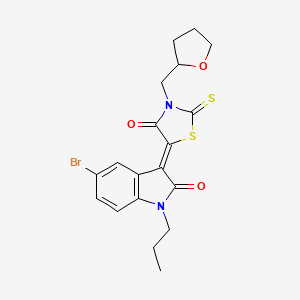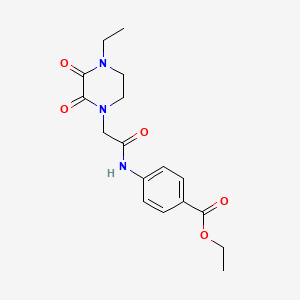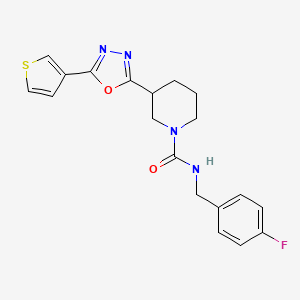
N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings including a fluorobenzyl group, a thiophene ring, an oxadiazole ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group, thiophene ring, oxadiazole ring, and piperidine ring would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its reactivity and the presence of multiple rings could influence its shape and physical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
A compound closely related to the specified molecule, featuring a 4-fluorobenzyl moiety and a piperidine ring, showed promising activity against Mycobacterium tuberculosis . This compound was identified through a hybrid analogue design targeting the GyrB ATPase assay and DNA gyrase super coiling assay, demonstrating significant antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Anticancer Activity
A series of 1,4-disubstituted 1,2,3-triazole derivatives bearing structural similarities to the queried compound were synthesized and evaluated for their antimicrobial activities. Interestingly, these compounds exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, suggesting potential for further development as anticancer agents (Jadhav et al., 2017).
Drug Discovery and Pharmacokinetics
The use of fluorine NMR spectroscopy in drug discovery highlighted the significance of fluorinated compounds, similar to the one , in evaluating the metabolic fate and disposition of drug candidates. This approach aids in the selection of promising candidates for further development by providing insights into their pharmacokinetics (Monteagudo et al., 2007).
Orexin Receptor Antagonism
In research related to compulsive food consumption, a compound structurally related to N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide was evaluated as a selective antagonist for the Orexin 1 receptor, demonstrating significant effects in reducing binge eating behavior in rats. This indicates the potential application of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, with one example being the detailed examination of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. These studies often include X-ray diffraction and biological evaluations, contributing to the broader understanding of the chemical and pharmacological properties of such molecules (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-16-5-3-13(4-6-16)10-21-19(25)24-8-1-2-14(11-24)17-22-23-18(26-17)15-7-9-27-12-15/h3-7,9,12,14H,1-2,8,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOKKTVCROGYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

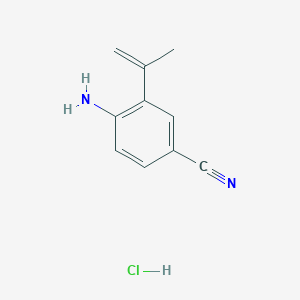
![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)
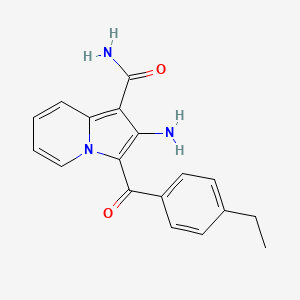
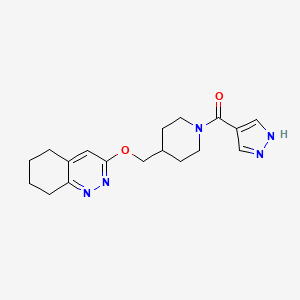
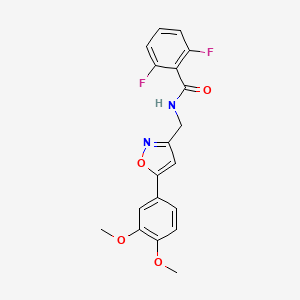
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
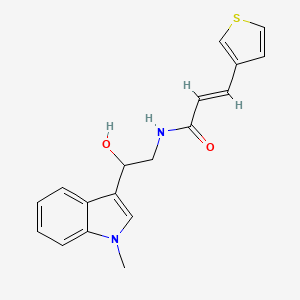
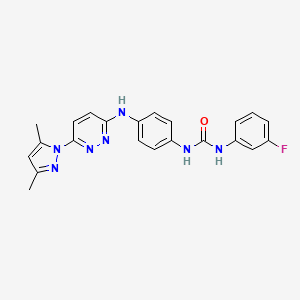
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)
